Controlled Lipophilicity Differentiates the Methyl Analog from Bulkier Ethyl and Cyclopropyl Analogs
The target compound's predicted XLogP3 is 0.7, measured against the ethyl and cyclopropyl analogs. This lower lipophilicity is directly quantifiable [1]. The ethyl analog has a predicted XLogP3 of 1.1, and the cyclopropyl analog has a value of 1.2 [2].
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 0.7 |
| Comparator Or Baseline | Ethyl analog: XLogP3: 1.1; Cyclopropyl analog: XLogP3: 1.2 |
| Quantified Difference | Ethyl: +0.4 (+57% vs methyl); Cyclopropyl: +0.5 (+71% vs methyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) and vendor databases. |
Why This Matters
A difference of +0.4–0.5 log units can translate to a 2–4 fold difference in membrane permeability and a significant shift in lipophilic ligand efficiency (LLE), directly impacting assay results and go/no-go decisions in medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 121203599. View Source
- [2] PubChem, CID 121203637. View Source
